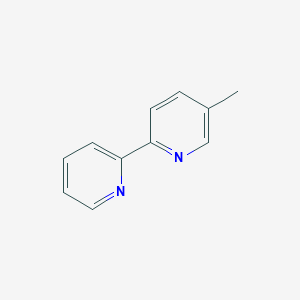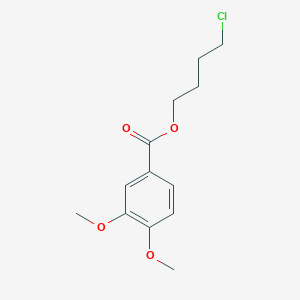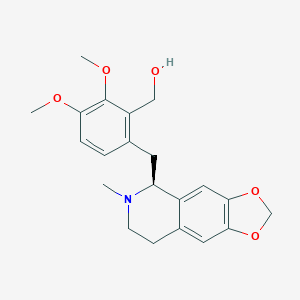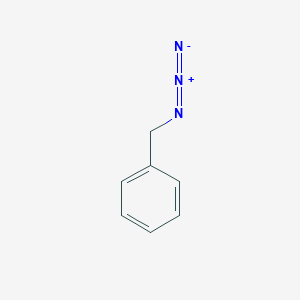
delta-12-Prostaglandin J2
Overview
Description
Delta-12-Prostaglandin J2 is a naturally occurring prostaglandin derived from prostaglandin D2. It is known for its anti-inflammatory properties and its role as a ligand for peroxisome proliferator-activated receptor gamma. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders .
Mechanism of Action
Target of Action
The primary target of Δ12-PGJ2 is the Peroxisome Proliferator-Activated Receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in various biological processes, including inflammation, metabolism, and cell differentiation .
Mode of Action
Δ12-PGJ2 interacts with PPARγ through a Michael addition , where the electrophilic carbon in the cyclopentenone ring of Δ12-PGJ2 forms covalent bonds with nucleophilic sites on PPARγ . This interaction activates PPARγ, leading to changes in the expression of genes regulated by this receptor .
Biochemical Pathways
Activation of PPARγ by Δ12-PGJ2 influences several biochemical pathways. It has been shown to inhibit the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α, in a PPARγ-dependent manner . This suggests that Δ12-PGJ2 plays a role in modulating inflammatory responses.
Pharmacokinetics
As an endogenous product of pparγ receptors, δ12-pgj2 is rapidly expressed and contributes to a natural defense mechanism .
Result of Action
The activation of PPARγ by Δ12-PGJ2 results in a variety of cellular effects. It has been shown to induce apoptosis in HeLa cells via caspase activation . Additionally, it has been reported to have anti-proliferative effects on various tumor cells .
Action Environment
The action of Δ12-PGJ2 can be influenced by various environmental factors. For instance, inflammation and infection, common causal factors for preterm birth, support a potential role for Δ12-PGJ2 as a therapeutic strategy . It has been suggested that δ12-pgj2 has differential effects on inflammatory modulation depending on cell type .
Biochemical Analysis
Biochemical Properties
Delta-12-Prostaglandin J2 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a ligand for the peroxisome proliferator-activated receptor (PPAR)-γ, and components of the NF-κB, and AP-1 signalling pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it inhibits IL-1β-induced activation of NF-κB and AP-1, and expression of IL-6, IL-8, TNF-α, COX-2 and PGE2 in myocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to delay lipopolysaccharide (LPS) induced preterm labour in mice and improve pup survival .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Delta-12-Prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the formation of a cyclopentenone ring, which is a characteristic feature of this compound. The reaction conditions typically include the use of dehydrating agents and controlled temperature settings to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Delta-12-Prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Delta-12-Prostaglandin J2 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of cyclopentenone prostaglandins. In biology and medicine, it is investigated for its anti-inflammatory and anti-cancer properties. It has been shown to modulate various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, making it a potential therapeutic agent for inflammatory diseases and cancer . Additionally, it is used in the study of metabolic disorders due to its role as a ligand for peroxisome proliferator-activated receptor gamma .
Comparison with Similar Compounds
Delta-12-Prostaglandin J2 is unique among prostaglandins due to its cyclopentenone ring structure and its ability to act as a ligand for peroxisome proliferator-activated receptor gamma. Similar compounds include prostaglandin D2, which is its precursor, and 15-deoxy-delta-12,14-prostaglandin J2, which shares similar anti-inflammatory properties but differs in its specific molecular interactions and effects . The uniqueness of this compound lies in its specific reactivity and its potential therapeutic applications in a wide range of diseases.
Properties
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319130 | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-54-7, 102839-03-2 | |
| Record name | Δ12-PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)
